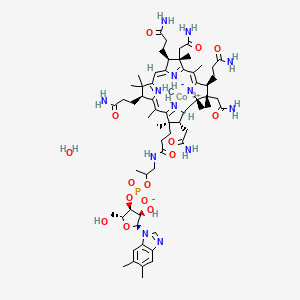

Methylcobalamin hydrate

Übersicht

Beschreibung

Methylcobalamin hydrate is a coenzyme required in the biosynthesis of methionine . It is a form of Vitamin B12 and plays a crucial role in various physiological processes, including DNA synthesis, methionine metabolism, and nerve cell function . It is also used in the treatment of peripheral neuropathy, diabetic neuropathy, and as a preliminary treatment for amyotrophic lateral sclerosis .

Synthesis Analysis

Methylcobalamin is the methyl form of cobalamin obtained from hydroxycobalamin, either by chemical manipulation in the laboratory or in the body as a natural process . Commercial forms of methylcobalamin are produced in the laboratory through the conversion of cyanocobalamin .Molecular Structure Analysis

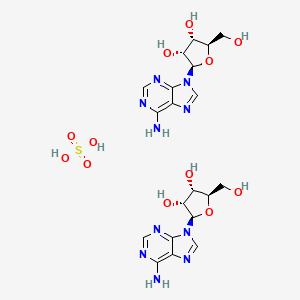

The molecular formula of Methylcobalamin hydrate is C63H93CoN13O15P . It is an organometallic molecule with a complex structure involving a cobalt atom .Chemical Reactions Analysis

Methylcobalamin is involved in enzymatic reactions such as isomerisation, dehalogenation, and methyl transfer . It acts as a cofactor for adenosylcobalamin-dependent and methylcobalamin-dependent enzymes .Physical And Chemical Properties Analysis

Methylcobalamin hydrate is a solid substance . It is red in color and does not have a specific odor . The molecular weight of Methylcobalamin hydrate is 1362.40 .Wissenschaftliche Forschungsanwendungen

Biosynthesis of Methionine

Methylcobalamin hydrate is a coenzyme required in the biosynthesis of methionine . Methionine is an essential amino acid in humans, meaning it cannot be synthesized in the body and must be obtained from the diet. It plays a vital role in many cellular functions, including protein synthesis, methylation of DNA, and polyamine synthesis.

Vitamin B12 Source

Methylcobalamin hydrate serves as a source of Vitamin B12 . Vitamin B12 is crucial for normal nerve function and the production of red blood cells. It’s also needed for DNA synthesis and can help prevent megaloblastic anemia, a condition characterized by larger-than-normal red blood cells and symptoms like fatigue and weakness.

Histamine Receptor

Methylcobalamin hydrate acts as a histamine receptor . Histamine is a compound involved in local immune responses and regulating physiological function in the gut. It also acts as a neurotransmitter, carrying chemical messages between nerve cells. Therefore, Methylcobalamin hydrate could potentially be used in research related to immune response and gut health.

Alzheimer’s Research

Methylcobalamin hydrate is used in Alzheimer’s research . Alzheimer’s disease is a progressive disorder that causes brain cells to degenerate and die. It’s the most common cause of dementia — a continuous decline in thinking, behavioral and social skills that disrupts a person’s ability to function independently.

Treatment of Peripheral Neuropathy

Methylcobalamin hydrate is used in the treatment of peripheral neuropathy . Peripheral neuropathy, a result of damage to the nerves outside of the brain and spinal cord, often causes weakness, numbness, and pain, usually in your hands and feet. It can also affect other areas of your body.

Treatment of Diabetic Neuropathy

Methylcobalamin hydrate is also used in the treatment of diabetic neuropathy . Diabetic neuropathy is a type of nerve damage that can occur if you have diabetes. High blood sugar can injure nerves throughout your body. Diabetic neuropathy most often damages nerves in your legs and feet.

Preliminary Treatment for Amyotrophic Lateral Sclerosis (ALS)

Methylcobalamin hydrate is used as a preliminary treatment for amyotrophic lateral sclerosis (ALS) . ALS is a group of rare neurological diseases that mainly involve the nerve cells responsible for controlling voluntary muscle movement such as chewing, walking, and talking.

Prevention or Treatment of Vitamin B12 Deficiency

Methylcobalamin hydrate can be used to prevent or treat pathology arising from a lack of vitamin B12 such as pernicious anemia . Pernicious anemia is a decrease in red blood cells that occurs when the intestines cannot properly absorb vitamin B12.

Wirkmechanismus

Target of Action

Methylcobalamin hydrate, a form of vitamin B12, primarily targets two enzymes in the human body: methionine synthase and mitochondrial methylmalonyl-CoA mutase . These enzymes play crucial roles in various metabolic processes, including DNA synthesis, cellular energy production, and one-carbon metabolism .

Mode of Action

Methylcobalamin hydrate interacts with its targets by serving as a cofactor for these enzymes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . The interaction of methylcobalamin hydrate with these enzymes results in the facilitation of their respective biochemical reactions .

Biochemical Pathways

Methylcobalamin hydrate affects several biochemical pathways. It is involved in the biosynthesis of methionine, a crucial amino acid . It also plays a role in one-carbon metabolism, which is essential for the methylation of DNA and other molecules . Additionally, it contributes to mitochondrial energy metabolism .

Pharmacokinetics

It is known that the compound is water-soluble and is required for several physiological processes .

Result of Action

The action of methylcobalamin hydrate at the molecular and cellular levels leads to several effects. It is necessary for DNA synthesis and cellular energy production . It also has antioxidant effects and contributes to the methylation cycle and epigenetic regulation . Deficiency in methylcobalamin hydrate can lead to disturbance of one-carbon metabolism and impaired mitochondrial function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of methylcobalamin hydrate. For instance, the bioavailability of methylcobalamin hydrate can be affected by dietary intake, as it is present in foods of animal origin, such as meat, eggs, and milk . Additionally, certain pathological conditions, such as vitamin B12 deficiency, can impact the effectiveness of methylcobalamin hydrate .

Eigenschaften

IUPAC Name |

carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXLIARBQZLWLZ-INGVNTQCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H93CoN13O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91886214 | |

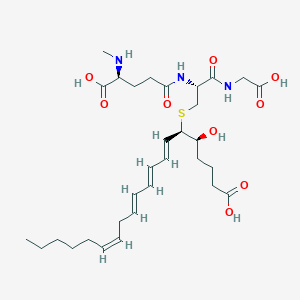

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)

![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)

![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)